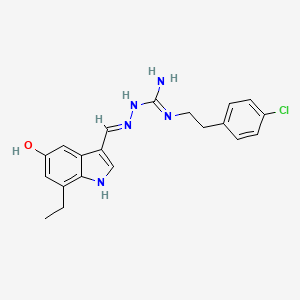
RXFP3/4 agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RXFP3/4 agonist 1 is a small molecule that acts as an agonist for the relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4). These receptors are part of the G protein-coupled receptor family and are primarily expressed in the brain and peripheral tissues. RXFP3 and its endogenous ligand relaxin-3 play crucial roles in regulating appetite, energy metabolism, endocrine homeostasis, and emotional processing . RXFP4, on the other hand, is activated by insulin-like peptide 5 (INSL5) and is involved in metabolic processes .
Análisis De Reacciones Químicas
RXFP3/4 agonist 1 undergoes various chemical reactions, including inhibition of forskolin-stimulated cAMP accumulation in cells overexpressing RXFP3 and RXFP4 . The compound has an EC50 value of 82 nM for RXFP3 and 2 nM for RXFP4 . Common reagents used in these reactions include forskolin and other cAMP modulators. The major products formed from these reactions are the activated RXFP3 and RXFP4 receptors, which subsequently lead to downstream signaling events.
Aplicaciones Científicas De Investigación
RXFP3/4 agonist 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a chemical probe to investigate the function of RXFP3 and RXFP4 . In biology, it helps in understanding the roles of these receptors in regulating appetite, energy metabolism, and emotional processing . In medicine, this compound is being explored as a potential therapeutic agent for central nervous system diseases, metabolic disorders, and obesity . In industry, it provides a novel scaffold for the development of new RXFP3/4 agonists .
Mecanismo De Acción
RXFP3/4 agonist 1 exerts its effects by binding to the RXFP3 and RXFP4 receptors, which are G protein-coupled receptors. Upon binding, the compound activates these receptors, leading to the inhibition of cAMP accumulation and the activation of downstream signaling pathways . The molecular targets involved include the RXFP3 and RXFP4 receptors, and the pathways include the Gαi/o signaling pathway .
Comparación Con Compuestos Similares
RXFP3/4 agonist 1 is unique in its ability to act as a dual agonist for both RXFP3 and RXFP4 receptors. Similar compounds include other RXFP3 agonists such as the chimeric relaxin-3/INSL5 peptide and indole-containing amidinohydrazones . These compounds also exhibit high potency at RXFP4 but lack the dual agonist activity seen in this compound . The uniqueness of this compound lies in its ability to activate both receptors with high selectivity and potency.
Propiedades
Fórmula molecular |
C20H22ClN5O |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)ethyl]-1-[(E)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]guanidine |
InChI |
InChI=1S/C20H22ClN5O/c1-2-14-9-17(27)10-18-15(11-24-19(14)18)12-25-26-20(22)23-8-7-13-3-5-16(21)6-4-13/h3-6,9-12,24,27H,2,7-8H2,1H3,(H3,22,23,26)/b25-12+ |
Clave InChI |
NQWXHRRWWPCDAJ-BRJLIKDPSA-N |
SMILES isomérico |
CCC1=C2C(=CC(=C1)O)C(=CN2)/C=N/NC(=NCCC3=CC=C(C=C3)Cl)N |
SMILES canónico |
CCC1=C2C(=CC(=C1)O)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


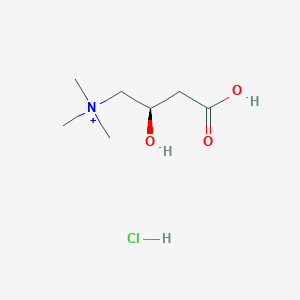
![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,12aR)-10-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12433106.png)
![3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-{5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-1-yl}ethyl sulfide](/img/structure/B12433107.png)

![[(1R,9S)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate](/img/structure/B12433128.png)
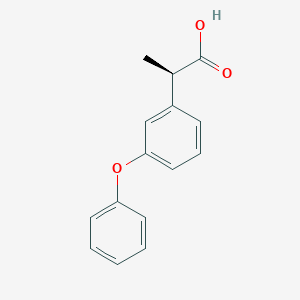
![N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12433138.png)
![5-[2-(4-hydroxy-3-methoxyphenyl)-4-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12433141.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide](/img/structure/B12433167.png)
![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
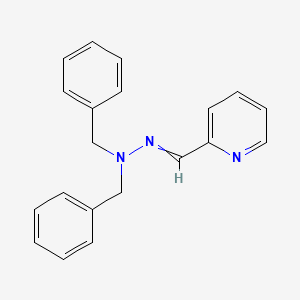
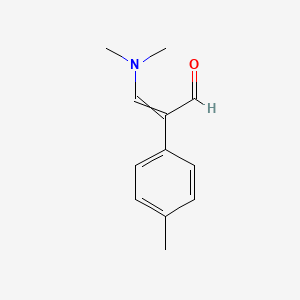
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)
